Cas no 1322623-20-0 (rac-cis-Lamivudine Acid (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl Ester (Mixture of 2 Diastereomers))

rac-cis-Lamivudine Acid (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl Ester (Mixture of 2 Diastereomers) 化学的及び物理的性質
名前と識別子
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- rac-cis-Lamivudine Acid (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl Ester
- QMYKWNYBSBURDT-VHFJCILWSA-N
- rac-cis-Lamivudine Acid (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl Ester (Mixture of 2 Diastereomers)
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- インチ: 1S/C18H27N3O4S/c1-10(2)12-5-4-11(3)8-13(12)24-16(22)17-25-15(9-26-17)21-7-6-14(19)20-18(21)23/h6-7,10-13,15,17H,4-5,8-9H2,1-3H3,(H2,19,20,23)/t11-,12+,13-,15?,17?/m1/s1
- InChIKey: QMYKWNYBSBURDT-PJCYRADDSA-N
- ほほえんだ: O=C1N=C(N)C=CN1C1CSC(C(=O)O[C@@H]2C[C@H](C)CC[C@H]2C(C)C)O1
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 14
- 重原子数: 52
- 回転可能化学結合数: 10
じっけんとくせい
- ようかいど: DIchloromethane
rac-cis-Lamivudine Acid (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl Ester (Mixture of 2 Diastereomers) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | L172450-50mg |
rac-cis-Lamivudine Acid (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl Ester (Mixture of 2 Diastereomers) |
1322623-20-0 | 50mg |
$1596.00 | 2023-05-18 | ||
TRC | L172450-5mg |
rac-cis-Lamivudine Acid (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl Ester (Mixture of 2 Diastereomers) |
1322623-20-0 | 5mg |
$201.00 | 2023-05-18 |
rac-cis-Lamivudine Acid (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl Ester (Mixture of 2 Diastereomers) 関連文献
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
rac-cis-Lamivudine Acid (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl Ester (Mixture of 2 Diastereomers)に関する追加情報
Rac-Cis-Lamivudine Acid (1R,2S,5R)-5-Methyl-2-Isopropylcyclohexyl Ester: A Comprehensive Overview
The compound with CAS No 1322623-20-0, known as rac-cis-Lamivudine Acid (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl Ester, is a significant molecule in the field of pharmaceutical chemistry. This compound is notable for its role as a mixture of two diastereomers, which adds complexity to its synthesis and characterization. The rac-cis designation highlights its stereochemical properties, making it a subject of interest in both academic and industrial research.
Recent studies have focused on the synthesis and characterization of this compound, particularly its stereochemical purity and stability. Researchers have employed advanced analytical techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and stereochemistry. These findings have been published in reputable journals, contributing to the broader understanding of stereoselective synthesis in medicinal chemistry.
The pharmacological profile of rac-cis-Lamivudine Acid has also been extensively studied. Preclinical trials have demonstrated its potential as an antiviral agent, particularly in the treatment of hepatitis B virus (HBV) infection. The compound's ability to inhibit viral replication without significant cytotoxicity has made it a promising candidate for further clinical development.
In terms of therapeutic applications, rac-cis-Lamivudine Acid has shown potential in combination therapies for chronic viral infections. Its unique chemical structure allows for selective targeting of viral enzymes, minimizing off-target effects. Recent clinical trials have highlighted its efficacy in reducing viral load in patients with HBV, making it a valuable addition to existing antiviral regimens.
The synthesis pathway for this compound involves a series of carefully controlled reactions to ensure the correct stereochemistry. Key steps include the formation of the cyclohexyl ester group and the introduction of the isopropyl substituent. Researchers have optimized these steps to improve yield and purity, ensuring scalability for commercial production.
From an environmental perspective, the synthesis process has been designed with sustainability in mind. Green chemistry principles have been applied to minimize waste and reduce the environmental footprint of production. This aligns with current trends toward more eco-friendly pharmaceutical manufacturing practices.
Looking ahead, ongoing research is exploring the potential of rac-cis-Lamivudine Acid as a prodrug for targeted drug delivery systems. Its ester functionality offers opportunities for modification to enhance bioavailability and reduce systemic toxicity. These advancements could pave the way for more effective treatments with fewer side effects.
In conclusion, rac-cis-Lamivudine Acid (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl Ester represents a cutting-edge development in medicinal chemistry. Its unique properties, combined with recent advances in synthesis and pharmacology, position it as a key player in the fight against viral infections. As research continues to unfold, this compound holds great promise for future therapeutic applications.
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